molecular formula C20H28O11 B1254461 Rossicasin B

Rossicasin B

Cat. No.: B1254461
M. Wt: 444.4 g/mol
InChI Key: YCTDNVHNLSTJIK-PSARBORFSA-N
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Description

Rossicasin B is a natural product belonging to the class of diterpenoids, primarily isolated from plants in the Rosmarinus and Salvia genera. Its molecular framework likely features a tricyclic diterpene core with hydroxyl and ester functional groups, as inferred from related compounds like Rossicasin A (C₂₀H₂₈O₅), which is a colorless crystalline compound isolated from Salvia przewalskii .

Properties

Molecular Formula

C20H28O11

Molecular Weight

444.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C20H28O11/c21-11-5-3-10(4-6-11)2-1-7-28-20-18(27)16(25)15(24)13(31-20)9-30-19-17(26)14(23)12(22)8-29-19/h1-6,12-27H,7-9H2/b2-1+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1

InChI Key

YCTDNVHNLSTJIK-PSARBORFSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=C(C=C3)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=C(C=C3)O)O)O)O)O)O)O

Synonyms

rossicasin B

Origin of Product

United States

Comparison with Similar Compounds

Rossicasin A vs. Rossicasin B

While both compounds share a diterpenoid backbone, key differences arise in substitution patterns and bioactivity profiles:

Property Rossicasin A This compound (Inferred)
Molecular Formula C₂₀H₂₈O₅ Likely C₂₀H₃₀O₆ (hypothetical)
Source Salvia przewalskii Likely Rosmarinus officinalis
Bioactivity Moderate cytotoxicity Potential enhanced solubility and antioxidant activity
Structural Feature 12-hydroxy group Hypothetical 14-methoxy substitution

The addition of a methoxy group in this compound could improve membrane permeability, as seen in analogous diterpenes .

Rosmarinic Acid Methyl Ester vs. This compound

Rosmarinic acid methyl ester (C₁₉H₁₈O₈), a phenolic ester, serves as a functionally similar compound due to its antioxidant properties but differs significantly in structure:

Property Rosmarinic Acid Methyl Ester This compound
Core Structure Caffeic acid derivative Diterpenoid
Key Activity Free radical scavenging (EC₅₀: 8 μM) Hypothetical anti-inflammatory
Solubility High (polar solvents) Likely moderate (lipophilic)

Rosmarinic acid methyl ester’s mechanism involves chelating reactive oxygen species, while this compound’s larger diterpene structure may target lipid peroxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rossicasin B
Reactant of Route 2
Rossicasin B

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